3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[6-Chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6-chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Chloro and Methoxypropyl Groups: The chloro and methoxypropyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-[6-Chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
3-[6-Chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[6-chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[6-Chloro-1-(3-methoxypropyl)-1H-1,3-benzimidazol-2-yl]propanoic acid is unique due to its specific structural features, such as the presence of both chloro and methoxypropyl groups on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H17ClN2O3 |
---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
3-[6-chloro-1-(3-methoxypropyl)benzimidazol-2-yl]propanoic acid |
InChI |
InChI=1S/C14H17ClN2O3/c1-20-8-2-7-17-12-9-10(15)3-4-11(12)16-13(17)5-6-14(18)19/h3-4,9H,2,5-8H2,1H3,(H,18,19) |
InChI Key |
BTFYDQHTCMBVAO-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.